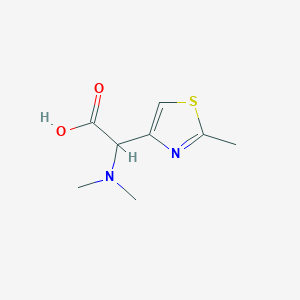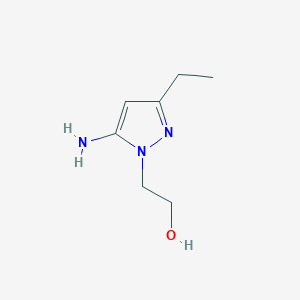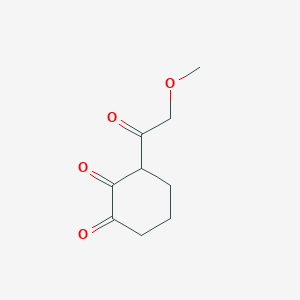
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst . The reaction can be carried out in various solvents, including acetonitrile and water, and typically requires temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using more cost-effective and environmentally friendly solvents and catalysts. For example, replacing 1,4-dioxane with acetonitrile and using copper(II) oxide instead of more expensive copper(I) catalysts . The reaction conditions are adjusted to ensure high yield and purity of the product, which is then isolated by crystallization or other purification techniques.
化学反応の分析
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, coordination to metal ions, and π-π stacking interactions . The specific pathways affected depend on the biological context and the particular target molecules involved.
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the butanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-(2-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-10(2)9-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChIキー |
KNLKPKIRQCAKJY-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NN(N=C1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)
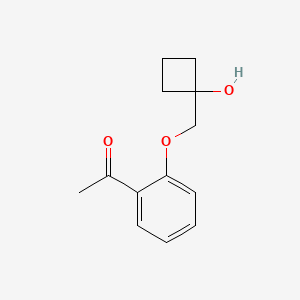
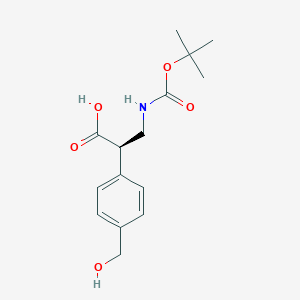
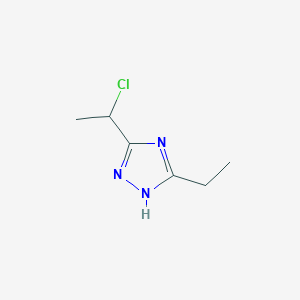

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
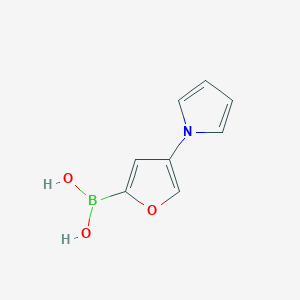
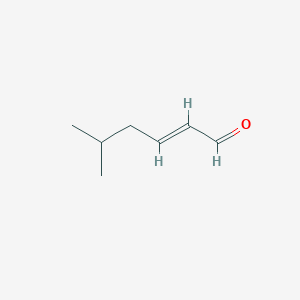
![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)
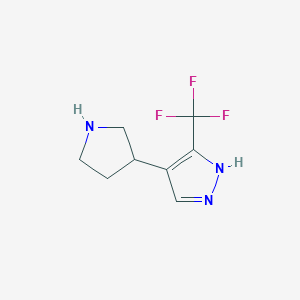
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)
